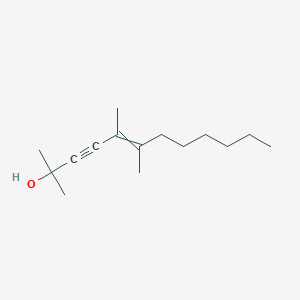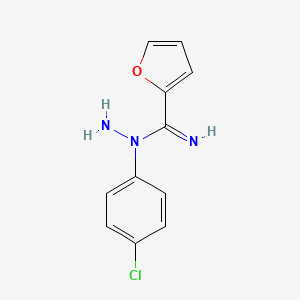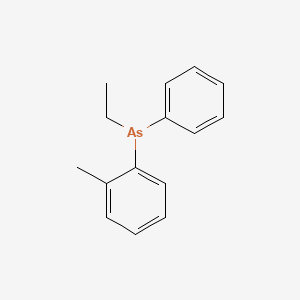
Ethyl(2-methylphenyl)phenylarsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-methylphenyl)phenylarsane is an organoarsenic compound that features an ethyl group, a 2-methylphenyl group, and a phenyl group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenyl)phenylarsane typically involves the reaction of ethylarsenic compounds with 2-methylphenyl and phenyl reagents under controlled conditions. One common method is the reaction of ethylarsenic dichloride with 2-methylphenylmagnesium bromide and phenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-methylphenyl)phenylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the compound into different organoarsenic species.
Substitution: The ethyl, 2-methylphenyl, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-methylphenyl)phenylarsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which Ethyl(2-methylphenyl)phenylarsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites or modify the structure of biomolecules, thereby influencing their function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl(2-methylphenyl)phenylarsane can be compared with other organoarsenic compounds such as:
Triphenylarsane: Similar in structure but with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.
Arsenobetaine: A naturally occurring organoarsenic compound found in marine organisms.
Eigenschaften
CAS-Nummer |
62830-06-2 |
|---|---|
Molekularformel |
C15H17As |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
ethyl-(2-methylphenyl)-phenylarsane |
InChI |
InChI=1S/C15H17As/c1-3-16(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
INCXFCUMVQYURO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=CC=C1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


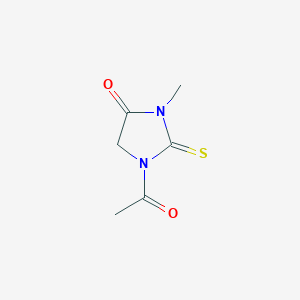
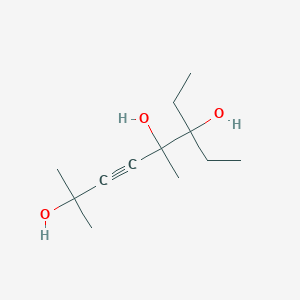

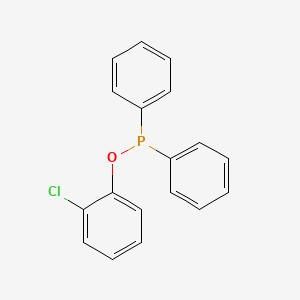
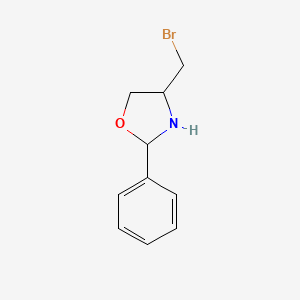
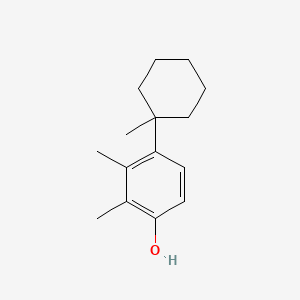

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
